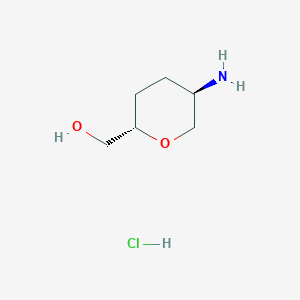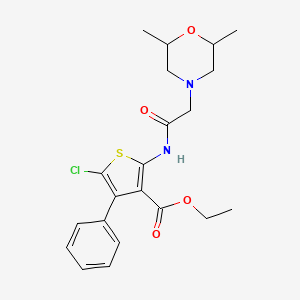
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- **(2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
- **(2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol acetate
- **(2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol sulfate
Uniqueness: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
[(2S,5R)-5-aminooxan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-2-6(3-8)9-4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUGGVWNTHMQCC-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2790693.png)
![N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2790694.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2790695.png)

![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)
![5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride](/img/structure/B2790699.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2790704.png)


methanone](/img/structure/B2790707.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2790711.png)
![3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2790713.png)
